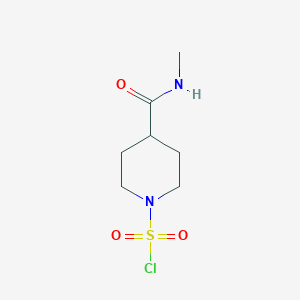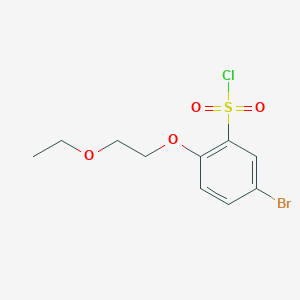
1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine
Descripción general
Descripción
“1-(2,4,5-Trifluorophenyl)propan-2-one” is a ketone derivative that contains a trifluoromethyl group, which makes it highly reactive and useful for a range of research purposes .
Synthesis Analysis
There are several methods for the synthesis of related compounds. For example, a process for the preparation of 2,4,5-trifluorophenylacetic acid and salts thereof by new synthetic intermediates has been described . Also, six chemo-enzymatic routes are described for the synthesis of a fluorinated D-phenylalanine derivative, precursor of the antidiabetic drug sitagliptin .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound could serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Its pyrazole moiety is a common feature in many drug molecules, indicating its utility in the design of novel therapeutic agents, particularly as a scaffold for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes .
Materials Science
The reactivity of the trifluoromethyl group in 1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine makes it a valuable compound in materials science. It could be used in the synthesis of advanced polymers or coatings that require specific fluorinated segments to achieve desired physical and chemical properties.
Analytical Chemistry
This compound may find applications in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique structure allows for its use in the calibration of instruments and the development of new analytical techniques for the detection and quantification of related substances .
Environmental Science
In environmental science, 1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine could be investigated for its environmental fate and behavior. Understanding its degradation pathways and persistence in the environment is crucial for assessing its impact and ensuring safe agricultural practices .
Biochemistry
The compound’s role in biochemistry could be explored in enzyme inhibition studies, particularly related to its potential inhibitory effects on enzymes like DPP-IV. This could lead to insights into its mechanism of action and the development of new biochemical tools for research .
Pharmacology
Pharmacologically, 1-(2,4,5-Trifluorophenyl)-1H-pyrazol-3-amine might be utilized in the development of new drugs. Its structure could be modified to enhance its pharmacokinetic and pharmacodynamic profiles, making it a candidate for drug discovery and development programs .
Synthesis of Chiral Drug Intermediates
The compound could be used in the synthesis of chiral drug intermediates, a critical aspect of producing enantiomerically pure pharmaceuticals. Its structure allows for potential modifications that can lead to the creation of chiral centers, which are essential for the activity of many drugs .
Safety And Hazards
The safety data sheet for a related compound, “3-Fluorophenyl isocyanate”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(2,4,5-trifluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14-15/h1-4H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZZUZVJWFRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)C2=CC(=C(C=C2F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)





![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)
![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)

